molecular formula C8HCl4NO2 B072998 3,4,5,6-Tetrachlorophthalimide CAS No. 1571-13-7

3,4,5,6-Tetrachlorophthalimide

Cat. No.: B072998
CAS No.: 1571-13-7
M. Wt: 284.9 g/mol
InChI Key: LPUUYZVKCMCHLO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorophthalimide is an organic compound with the molecular formula C8HCl4NO2. It is a derivative of phthalimide, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

3,4,5,6-Tetrachlorophthalimide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrachlorophthalimide can be synthesized through the reaction of tetrachlorophthalic anhydride with ammonia or primary amines. The reaction typically involves heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imide ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled reaction environments further enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachlorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrachlorophthalimide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to act as a potent α-glucosidase inhibitor and its potential antiviral properties set it apart from other similar compounds .

Properties

IUPAC Name

4,5,6,7-tetrachloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUUYZVKCMCHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061791
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-
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Molecular Weight

284.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1571-13-7
Record name Tetrachlorophthalimide
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Record name 3,4,5,6-Tetrachlorophthalimide
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Record name Tetrachlorophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-
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Record name 3,4,5,6-tetrachlorophthalimide
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Record name 3,4,5,6-TETRACHLOROPHTHALIMIDE
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Synthesis routes and methods

Procedure details

3,4,5,6-Tetrachlorophthalic anhydride (0.30 mole) is charged into a glass reaction vessel. Concentrated ammonium hydroxide (280 ml) is incrementally added at room temperature with stirring. After the addition is completed the reaction slurry is heated with stirring for a period sufficient to evaporate most of the water present in the reaction mixture. The remaining solid is then dried in a forced air oven and is recrystallized. The recrystallized product is washed with acetone, filtered and dried to yield the desired product 3,4,5,6-tetrachlorophthalimide.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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